2-Ethylbutyric acid

Description

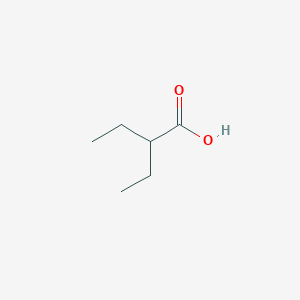

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQGTIUCKGYOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041418 | |

| Record name | 2-Ethylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] Colorless liquid with a rancid odor; [Acros Organics MSDS], Liquid, colourless liquid with a mildly rancid odour | |

| Record name | 2-Ethylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ethylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

99.00 to 101.00 °C. @ 18.00 mm Hg | |

| Record name | 2-Ethylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18 mg/mL at 20 °C, miscible with alcohol, ether; soluble in water 1 ml in 65 ml | |

| Record name | 2-Ethylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.922 | |

| Record name | 2-Ethylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.18 [mmHg] | |

| Record name | 2-Ethylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-09-5 | |

| Record name | 2-Ethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDY8B990KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | 2-Ethylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbutyric Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyric acid, also known as 2-ethylbutanoic acid, is a branched-chain carboxylic acid with the chemical formula C6H12O2. While it occurs naturally in some fruits and foods like guava, bread, and various cheeses, it is primarily synthesized for commercial use. Its applications are diverse, ranging from its use as a flavoring agent in the food industry to an intermediate in the synthesis of drugs, dyestuffs, and other chemicals. For professionals in drug development and research, this compound and its derivatives are of interest due to their structural similarities to endogenous fatty acids and their potential roles in metabolic pathways. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a six-carbon carboxylic acid with an ethyl group at the alpha-position. This branching distinguishes it from its linear isomer, hexanoic acid.

Key Identifiers:

-

IUPAC Name: 2-ethylbutanoic acid

-

CAS Number: 88-09-5

-

Molecular Formula: C6H12O2

-

SMILES: CCC(CC)C(=O)O

-

InChI: 1S/C6H12O2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

-

Synonyms: Diethylacetic acid, α-Ethylbutyric acid, 3-Pentanecarboxylic acid

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 116.16 g/mol | |

| Melting Point | -16 to -13 °C | |

| Boiling Point | 194 °C (at 760 mmHg); 99-101 °C (at 18 mmHg) | |

| Density | 0.92 g/mL at 25 °C | |

| pKa | 4.75 at 25 °C | |

| Solubility in Water | Sparingly soluble | |

| Refractive Index | 1.413 at 20 °C | |

| Vapor Pressure | 0.08 mmHg at 20 °C | |

| logP | 1.68 |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the use of a Grignard reagent followed by carboxylation. The following is a representative protocol adapted from the literature.

Materials:

-

3-Bromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 3 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 3-bromopentane in anhydrous diethyl ether or THF.

-

Add a small amount of the 3-bromopentane solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

-

Once the reaction has initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Carefully add crushed dry ice (solid CO2) in small portions to the vigorously stirred Grignard solution. A large excess of dry ice should be used.

-

Continue stirring until the mixture warms to room temperature.

-

-

Work-up and Purification:

-

Slowly quench the reaction by adding cold 3 M hydrochloric acid until the aqueous

-

An In-depth Technical Guide to the Synthesis of 2-Ethylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethylbutyric acid (CAS No: 88-09-5), a valuable intermediate in the pharmaceutical and chemical industries. This document details the core methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols and process diagrams to facilitate laboratory application.

Overview of Synthesis Pathways

This compound, also known as diethylacetic acid, can be synthesized through several key chemical transformations. The most prominent and industrially relevant methods include:

-

Malonic Ester Synthesis: A classic method involving the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation. This route offers versatility in creating substituted carboxylic acids.

-

Oxidation of 2-Ethylbutyraldehyde: A direct and high-yielding method that converts the corresponding aldehyde to the carboxylic acid.

-

Grignard Reagent Carboxylation: A multi-step process beginning with the formation of a Grignard reagent from a suitable alkyl halide, which is then carboxylated using carbon dioxide.

Each of these pathways presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability. The following sections provide a detailed examination of each method.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data for the primary synthesis routes to this compound, allowing for a direct comparison of their efficiencies and requirements.

| Synthesis Pathway | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield |

| Malonic Ester Synthesis | Diethyl malonate, Ethyl iodide, Sodium, Ethanol | Sodium ethoxide, Acid/Base for hydrolysis | 1. Alkylation: Reflux. 2. Hydrolysis/Decarboxylation: Heating. | ~83% (for diethyl diethylmalonate intermediate) |

| Oxidation of 2-Ethylbutyraldehyde | 2-Ethylbutyraldehyde | N-hydroxyphthalimide (NHPI), Oxygen | Acetonitrile, 30°C, 3 hours | 88%[1] |

| Grignard Reagent Carboxylation | 3-Chloropentane, Magnesium | Carbon dioxide, Tetrahydrofuran | 1. Grignard formation: 50-55°C. 2. Carboxylation: -10°C to -5°C. | Not explicitly stated, but implied to be efficient.[2] |

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed description of each synthesis pathway, including reaction mechanisms and step-by-step experimental protocols.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. For this compound, this involves the dialkylation of diethyl malonate with two equivalents of an ethyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation.

Pathway Diagram:

References

An In-depth Technical Guide to 2-Ethylbutyric Acid: Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyric acid, also known as diethylacetic acid, is a branched-chain carboxylic acid with the chemical formula C₆H₁₂O₂. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biological pathways. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic rancid, fruity odor.[1][2] It is sparingly soluble in water but miscible with many organic solvents such as ethanol and ether.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| CAS Number | 88-09-5 | [3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Odor | Rancid, oily-fruity, acidulous | [1] |

| Density | 0.92 g/mL at 25 °C | [1] |

| Boiling Point | 194 °C at 760 mmHg; 99-101 °C at 18 mmHg | [1] |

| Melting Point | -16 to -13 °C | [1] |

| Solubility in Water | 18 g/L at 20 °C | [1][2] |

| pKa | 4.75 at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.413 | [1] |

| Flash Point | 87 °C (closed cup) | [4] |

| LogP | 1.68 | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectral data available | [6] |

| ¹³C NMR | Spectral data available | [6] |

| Infrared (IR) Spectroscopy | Spectral data available | [6] |

| Mass Spectrometry (MS) | Key fragments (m/z): 88, 73, 43 | [5] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. As a carboxylic acid, it can undergo typical reactions such as esterification, reduction to an alcohol, and conversion to an acyl halide. It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[7]

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of this compound. Below are detailed protocols for three common approaches.

1. Malonic Ester Synthesis

This classic method involves the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.

-

Step 1: Formation of the Enolate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Step 2: Alkylation. Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. After the addition is complete, add an excess of ethyl bromide dropwise. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Step 3: Second Alkylation. After the first alkylation is complete, add another equivalent of sodium ethoxide, followed by another equivalent of ethyl bromide to achieve dialkylation.

-

Step 4: Hydrolysis and Decarboxylation. Reflux the resulting diethyl diethylmalonate with a concentrated solution of sodium hydroxide to hydrolyze the ester groups. After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to induce decarboxylation, yielding this compound.

-

Purification. The crude this compound can be purified by fractional distillation under reduced pressure.[7][8][9]

3. Grignard Synthesis

This approach utilizes a Grignard reagent and carbon dioxide.

-

Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), react 3-bromopentane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, sec-pentylmagnesium bromide.

-

Step 2: Carboxylation. Cool the Grignard reagent in a dry ice/acetone bath and bubble dry carbon dioxide gas through the solution, or pour the Grignard reagent over crushed dry ice.

-

Step 3: Hydrolysis. After the addition of carbon dioxide is complete, hydrolyze the resulting magnesium carboxylate salt by carefully adding aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Purification. Extract the aqueous layer with an organic solvent, dry the combined organic extracts, and remove the solvent. The final product can be purified by fractional distillation. [10] Workflow for Grignard Synthesis of this compound

Analytical Methods

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a common method for the analysis of volatile fatty acids, including this compound. [2][5]

-

Sample Preparation: For aqueous samples, acidify the sample to a pH below 3 with a strong acid (e.g., HCl or phosphoric acid) to protonate the carboxylic acid. [2]An internal standard, such as isocaproic acid, is typically added. [2]For complex matrices like biological fluids or wastewater, a liquid-liquid extraction with a solvent like diethyl ether or headspace solid-phase microextraction (HS-SPME) may be necessary. [5][11]* GC-FID Conditions:

-

Column: A polar capillary column, such as a Stabilwax-DA (30 m x 0.32 mm i.d., 0.25 µm film thickness), is suitable. [5] * Carrier Gas: High purity nitrogen or helium. [5] * Injector Temperature: 220-250 °C. [2] * Detector Temperature: 250-280 °C. [2] * Oven Temperature Program: An example program is to hold at 70°C for 2 minutes, then ramp at 4°C/min to 180°C and hold for 2 minutes, followed by a ramp at 20°C/min to 200°C and hold for 3 minutes. [5] 2. High-Performance Liquid Chromatography (HPLC) with UV Detection

-

HPLC can also be used for the quantification of this compound.

-

Sample Preparation: Similar to GC analysis, samples may require acidification and extraction. For biological samples, protein precipitation followed by extraction is often necessary.

-

HPLC-UV Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size) is commonly used. [12][13] * Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. [12][13] * Flow Rate: Typically around 0.6-1.0 mL/min. [12][14] * Detection: UV detection at a low wavelength, typically around 210 nm, as carboxylic acids have a weak chromophore. [15][16] * Column Temperature: Maintained at a constant temperature, for example, 30-40 °C, for reproducible retention times. [12][13]

-

Biological Role and Signaling Pathways

This compound is classified as a branched-chain fatty acid (BCFA). [2]BCFAs are found in various biological systems and are known to play roles in metabolism and cellular signaling.

Metabolic Pathway

This compound is involved in fatty acid metabolism and is structurally related to intermediates in the catabolism of branched-chain amino acids (BCAAs) such as isoleucine. [2][7]The general pathway for BCAA catabolism involves two main steps:

-

Transamination: The amino group of the BCAA is removed by a branched-chain aminotransferase (BCAT), producing a branched-chain α-keto acid (BCKA). [1][17]2. Oxidative Decarboxylation: The BCKA is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, forming a branched-chain acyl-CoA. [1][18] The resulting branched-chain acyl-CoA can then enter further metabolic pathways, similar to fatty acid β-oxidation, ultimately leading to the production of acetyl-CoA, propionyl-CoA, or succinyl-CoA, which can then enter the citric acid cycle for energy production. [6][7][18] General Branched-Chain Amino Acid Catabolism Pathway

Role in Cell Signaling

While the direct signaling roles of this compound are not extensively characterized, as a branched-chain fatty acid, it may participate in cellular signaling pathways.

-

G-Protein Coupled Receptors (GPCRs): Some fatty acids are known to act as signaling molecules by activating specific GPCRs, such as the free fatty acid receptors (FFARs). [19]These receptors are involved in a variety of physiological processes, including metabolic regulation and inflammation. It is plausible that branched-chain fatty acids like this compound could also interact with such receptors.

-

mTOR Signaling Pathway: The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. [20][21]It is sensitive to nutrient availability, including amino acids. Given the close metabolic link between this compound and BCAA metabolism, and the known role of BCAAs (particularly leucine) in activating the mTORC1 complex, there is a potential for crosstalk between this compound metabolism and mTOR signaling. [6] Potential Relationship of this compound Metabolism with Cellular Signaling

Conclusion

This compound is a well-characterized branched-chain fatty acid with established physical and chemical properties. Its synthesis can be achieved through various established organic chemistry reactions, and its analysis is readily performed using standard chromatographic techniques. While its direct role in complex biological signaling pathways is an area of ongoing research, its clear connection to branched-chain amino acid metabolism suggests its potential involvement in key cellular regulatory processes. This guide provides a solid foundation for researchers and professionals working with this versatile molecule.

References

- 1. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. longdom.org [longdom.org]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 17. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Distinct inhibitory effects on mTOR signaling by ethanol and INK128 in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]

A Comprehensive Technical Guide to the Solubility of 2-Ethylbutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-Ethylbutyric acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both quantitative solubility data and detailed experimental protocols for its determination.

Core Executive Summary

This compound, a branched-chain carboxylic acid, exhibits a range of solubilities in organic solvents, largely governed by the principle of "like dissolves like." Its molecular structure, featuring a polar carboxylic acid head and a nonpolar six-carbon tail, allows for miscibility with many common polar and non-polar organic solvents. This guide compiles available quantitative and qualitative solubility data, outlines detailed experimental procedures for solubility determination, and provides visual representations of experimental workflows and the underlying principles of solubility.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in a variety of common organic solvents. The following table summarizes the available data, providing a comparative overview for solvent selection in experimental and developmental work.

| Solvent Class | Solvent | Temperature (°C) | Solubility |

| Water | Water | 20 | 18 g/L[1][2][3][4][5] |

| Water | 25 | 17 g/L[6] | |

| Alcohols | Ethanol | Not Specified | Miscible[1][2][3] |

| Methanol | Not Specified | Soluble | |

| Ethers | Diethyl Ether | Not Specified | Miscible[1][2][3] |

| Chlorinated Solvents | Chloroform | Not Specified | Soluble[2] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Not Specified | 32.5 mg/mL[7] |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of the solute dissolves in the solvent, though the exact limit has not been quantitatively reported in the reviewed literature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a wide range of applications, from reaction chemistry to formulation development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Method 1: Shake-Flask Method (Thermodynamic Solubility)

This is a widely recognized method for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[8][9][10]

Principle: A surplus of the solid (or liquid) solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus:

-

Thermostatically controlled shaker or incubator

-

Vials or flasks with tight-fitting caps

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, or spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute should be visually confirmed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining undissolved microparticles, either centrifuge the sample at high speed or filter it through a solvent-compatible filter (e.g., PTFE for organic solvents).

-

Quantitatively dilute the clear, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with UV detection or GC-FID).

-

Back-calculate to determine the concentration of the original saturated solution, which represents the solubility.

Method 2: Potentiometric Titration

This method is particularly useful for ionizable compounds like carboxylic acids and can be employed to determine solubility as a function of pH.[11][12][13]

Principle: The solubility of a weak acid is pH-dependent. By titrating a saturated solution of the acid with a strong base, the concentration of the dissolved acid can be determined from the titration curve.

Apparatus:

-

Autotitrator or a pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beakers or titration vessel

Procedure:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the Shake-Flask Method (Steps 1-7).

-

Transfer a known volume of the clear, saturated supernatant to a titration vessel.

-

If the solvent is non-aqueous, add a suitable co-solvent that allows for potentiometric measurement.

-

Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide in a suitable solvent) while monitoring the pH or potential.

-

Record the volume of titrant added and the corresponding pH/potential readings.

-

The equivalence point of the titration, where the acid has been completely neutralized by the base, is determined from the inflection point of the titration curve.

-

The concentration of this compound in the saturated solution is calculated based on the volume of titrant required to reach the equivalence point and the stoichiometry of the acid-base reaction.

Method 3: Gravimetric Analysis

This is a straightforward method for determining the solubility of a non-volatile solute in a volatile solvent.[14][15][16]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Thermostatically controlled environment

-

Vials or flasks

-

Analytical balance

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen volatile organic solvent at a constant temperature, as detailed in the Shake-Flask Method (Steps 1-7).

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. Avoid boiling, which could lead to loss of the solute.

-

Once the solvent has completely evaporated, dry the dish containing the residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight.

-

The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the solubility of this compound.

References

- 1. This compound | C6H12O2 | CID 6915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 88-09-5 [chemicalbook.com]

- 4. This compound CAS#: 88-09-5 [chemicalbook.com]

- 5. 2-ethyl butyric acid, 88-09-5 [thegoodscentscompany.com]

- 6. This compound, 98% 250 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 7. This compound | TargetMol [targetmol.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. pharmajournal.net [pharmajournal.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Ethylbutyric Acid: A Technical Guide

Introduction

2-Ethylbutyric acid (also known as 2-ethylbutanoic acid) is a branched-chain carboxylic acid with the chemical formula C6H12O2. It is of interest to researchers in various fields, including drug development and metabolomics. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the general analytical workflow are also presented to aid researchers in their understanding and application of this data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~2.2 - 2.3 | Quintet | 1H | -CH- |

| ~1.5 - 1.7 | Multiplet | 4H | -CH₂- |

| ~0.9 | Triplet | 6H | -CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~183 | Quaternary | -COOH |

| ~48 | Tertiary | -CH- |

| ~25 | Secondary | -CH₂- |

| ~12 | Primary | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Strong, Broad | O-H | Stretching |

| 2965, 2935, 2878 | Strong | C-H | Stretching |

| 1705 | Strong | C=O | Stretching |

| 1465 | Medium | C-H | Bending |

| 1240 | Medium | C-O | Stretching |

| 935 | Medium, Broad | O-H | Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 116 | ~5 | [M]⁺ (Molecular Ion) |

| 88 | 100 | [M - C₂H₄]⁺ |

| 73 | ~70 | [M - C₃H₇]⁺ or [COOCH(CH₃)]⁺ |

| 43 | ~95 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 256 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For analysis of the underivatized acid, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of volatile organic acids (e.g., a wax or a low-polarity phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to handle the neat sample. The injector temperature is usually set to 250 °C.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a final temperature of around 250 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 200.

Workflow Visualization

The general workflow for the spectroscopic analysis of a liquid sample like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

Unraveling the Thermal Degradation of 2-Ethylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyric acid, a branched-chain carboxylic acid, finds application in various sectors, including the synthesis of pharmaceuticals and as a precursor for plasticizers and lubricants. Understanding its thermal stability and decomposition pathways is paramount for ensuring process safety, optimizing reaction conditions, and predicting the shelf life of products. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon the established principles of carboxylic acid thermolysis. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the behavior of analogous aliphatic carboxylic acids to predict its decomposition mechanisms and outlines a robust experimental approach for its detailed study.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing and interpreting thermal decomposition studies. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 194-195 °C |

| Melting Point | -15 °C |

| Density | 0.922 g/mL at 25 °C |

| Flash Point | 98 °C |

| Vapor Pressure | 0.18 mmHg at 25 °C |

| Solubility in Water | 1.4 g/100 mL at 20 °C |

| CAS Number | 88-09-5 |

Predicted Thermal Decomposition Pathways

The thermal decomposition of aliphatic carboxylic acids can proceed through several pathways, with the predominant mechanism being influenced by factors such as temperature, pressure, and the presence of catalysts. For simple, unactivated aliphatic carboxylic acids like this compound, high temperatures are generally required to induce decomposition. The two primary expected pathways are decarboxylation and dehydration.

Decarboxylation Pathway

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic acids, this process is believed to occur via a unimolecular heterolytic fission, leading to the formation of a carbanion intermediate. This carbanion is subsequently protonated to yield an alkane. In the case of this compound, decarboxylation would result in the formation of 3-pentane.

Caption: Proposed decarboxylation pathway of this compound.

Dehydration Pathway

Dehydration involves the removal of a water molecule. For carboxylic acids, this can occur via an intermolecular reaction between two acid molecules to form an anhydride, or through an intramolecular process if the molecular structure allows. For this compound, intermolecular dehydration to form 2-ethylbutyric anhydride is a plausible pathway at elevated temperatures.

Caption: Proposed intermolecular dehydration pathway of this compound.

General Experimental Protocols for Studying Thermal Decomposition

To empirically determine the thermal decomposition profile of this compound, a combination of analytical techniques is recommended. The following outlines a general experimental workflow.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).

-

The sample is heated in a controlled atmosphere (e.g., inert gas like nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will indicate the temperature range over which decomposition occurs. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

-

The resulting volatile decomposition products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

This analysis can be performed at different pyrolysis temperatures to investigate how the product distribution changes with temperature.

Caption: General experimental workflow for studying thermal decomposition.

Conclusion

While direct experimental data on the thermal decomposition of this compound is not extensively documented, established principles of carboxylic acid chemistry provide a strong foundation for predicting its behavior at elevated temperatures. The primary decomposition pathways are expected to be decarboxylation to yield 3-pentane and intermolecular dehydration to form 2-ethylbutyric anhydride. The proposed experimental workflow, combining TGA and Py-GC-MS, offers a robust strategy for elucidating the precise decomposition temperatures, identifying the resulting products, and quantifying their yields. Such data is critical for the safe and efficient handling and application of this compound in research and industrial settings. Further research is encouraged to validate these predicted pathways and to quantify the kinetics of the decomposition reactions.

2-Ethylbutyric Acid: A Branched-Chain Fatty Acid Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethylbutyric acid, also known as 2-ethylbutanoic acid, is a six-carbon branched-chain fatty acid (BCFA). Unlike its straight-chain isomer, caproic acid, the ethyl group at the alpha-carbon position confers distinct chemical and biological properties. This technical guide provides a comprehensive overview of this compound, focusing on its metabolism, toxicological profile, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of biochemistry, toxicology, and drug development.

Physicochemical and Toxicological Data Summary

The following tables summarize key quantitative data for this compound, including its physicochemical properties and toxicological endpoints from a combined repeated dose and reproduction/developmental toxicity screening study in rats (OECD TG 422).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 88-09-5 | [1] |

| Melting Point | -31.8 °C | [1] |

| Boiling Point | 194 °C | [1] |

| Vapor Pressure | 0.08 mmHg at 20 °C | [1] |

| Water Solubility | 17 g/L at 25 °C | [1] |

| log Kow | 1.68 | [1] |

| pKa | 4.69 | [1] |

Table 2: Summary of a Combined Repeated Dose and Reproduction/Developmental Toxicity Screening Study (OECD TG 422) in Rats [1]

| Parameter | Dose Groups (mg/kg bw/day) |

| Route of Administration | Gavage |

| Dose Levels | 0, 10, 50, 250 |

| No-Observed-Adverse-Effect Level (NOAEL) - Repeated Dose Toxicity (Males) | 10 mg/kg bw/day |

| No-Observed-Adverse-Effect Level (NOAEL) - Repeated Dose Toxicity (Females) | 50 mg/kg bw/day |

| No-Observed-Adverse-Effect Level (NOAEL) - Reproductive Toxicity | 250 mg/kg bw/day (highest dose tested) |

| No-Observed-Adverse-Effect Level (NOAEL) - Developmental Toxicity | 50 mg/kg bw/day |

| Key Findings | - Transient salivation at 250 mg/kg bw/day. - Decreased white blood cell and platelet counts in males at ≥50 mg/kg bw/day. - Increased relative kidney weight in males and absolute and relative kidney weight in females at 250 mg/kg bw/day. - No adverse effects on reproductive parameters. - No treatment-related changes in pups. |

Metabolic Pathways

This compound undergoes metabolic transformation through two primary pathways: conjugation with glucuronic acid and β-oxidation. In rats and rabbits, the predominant route of elimination is excretion in the urine as a glucuronic acid conjugate.[1] In dogs, it is metabolized via β-oxidation and subsequent decarboxylation to yield 2-pentanone.[1]

References

Methodological & Application

Utilizing 2-Ethylbutyric Acid as an Internal Standard for Accurate Quantification of Short-Chain Fatty Acids by GC-MS

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of short-chain fatty acids (SCFAs) and volatile fatty acids (VFAs) in biological matrices is of paramount importance in various fields of research, including gut microbiome studies, drug metabolism, and disease biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose. The use of an appropriate internal standard (IS) is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the quantitative results. 2-Ethylbutyric acid has emerged as a suitable internal standard for the GC-MS analysis of SCFAs and VFAs due to its chemical properties and chromatographic behavior.

Rationale for Selecting this compound as an Internal Standard

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed. It should also exhibit similar extraction efficiency and chromatographic retention characteristics to the target analytes. This compound fulfills these criteria for several reasons:

-

Structural Similarity: As a branched-chain fatty acid, this compound shares structural similarities with the SCFAs and VFAs commonly analyzed, such as acetic, propionic, and butyric acids. This similarity ensures comparable behavior during extraction and derivatization steps.

-

No Natural Occurrence: this compound is not typically found in significant amounts in most biological samples, minimizing the risk of interference with endogenous compounds.

-

Chromatographic Separation: It can be well-separated from the target analytes on commonly used GC columns, allowing for accurate peak integration and quantification.

-

Stability: It is a stable compound that does not degrade during sample storage or analysis.

Application Notes

This compound is a versatile internal standard that can be employed for the analysis of SCFAs and VFAs in a variety of biological matrices, including:

-

Fecal Samples: For studying the metabolic output of the gut microbiota.

-

Serum and Plasma: For investigating the systemic levels of SCFAs and their role in host physiology and disease.

-

Rumen Fluid: For monitoring digestive processes in ruminant animals.

-

Wastewater and Environmental Samples: For assessing microbial activity and fermentation processes.

The selection of the optimal concentration for the this compound internal standard is critical and should be determined during method development. A common approach is to add the internal standard at a concentration that is in the mid-range of the expected concentrations of the target analytes.

Experimental Protocols

The following are detailed protocols for the GC-MS analysis of short-chain fatty acids using this compound as an internal standard. These protocols can be adapted for different sample types and instrumentation.

Protocol 1: Analysis of Volatile Fatty Acids in Rumen Fluid

This protocol is adapted from a validated method for the analysis of VFAs in rumen fluid.

1. Sample Preparation (Dimethyl Carbonate Extraction)

-

To a microcentrifuge tube, add the following in order:

-

100 µL of rumen fluid sample (or standard).

-

100 µL of saturated potassium bisulfate (KHSO₄) solution (approximately 500 g/L).

-

100 µL of 8.5 mM this compound internal standard solution.

-

1 mL of dimethyl carbonate (DMC).

-

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 21,000 x g for 10 minutes at 22°C.

-

Carefully transfer the upper organic layer (DMC) to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 5977B GC-MS (or equivalent).

-

Column: DB-FFAP polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: 0.5 µL, split injection with a ratio of 8:1.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 105°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 65°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

-

Protocol 2: Analysis of Short-Chain Fatty Acids in Human Fecal Samples

This protocol is based on a validated method for the quantification of nine SCFAs in freeze-dried human fecal samples.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Weigh approximately 20-50 mg of freeze-dried fecal sample into a centrifuge tube.

-

Add a known volume of a solution containing this compound as the internal standard (final concentration of 1000 ppm is suggested).

-

Add 5.0 M HCl for acidification.

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl ether and hexane).

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and repeat the extraction.

-

Combine the organic extracts and analyze by GC-MS.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A GC with Flame Ionization Detector (FID) or Mass Spectrometer.

-

Column: Agilent J&W GC Column DB-FFAP (30 m × 0.25 mm × 0.5 µm).

-

Injection: 1 µL, pulsed split injection.

-

Injector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C.

-

Ramp: Increase to 250°C at 20°C/min.

-

-

Carrier Gas: Helium at a flow rate of 1.7682 mL/min.

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target SCFAs and this compound.

-

Quantitative Data Summary

The following tables summarize the performance characteristics of GC-MS methods for the analysis of short-chain fatty acids using this compound as an internal standard.

Table 1: Linearity of Calibration Curves for SCFAs in Fecal Samples [1]

| Analyte | Concentration Range (ppm) | Regression Coefficient (R²) |

| Acetic acid | 5 - 2000 | > 0.9999 |

| Propionic acid | 5 - 2000 | > 0.9999 |

| Isobutyric acid | 5 - 2000 | > 0.9999 |

| Butyric acid | 5 - 2000 | > 0.9999 |

| Isovaleric acid | 5 - 2000 | > 0.9999 |

| Valeric acid | 5 - 2000 | > 0.9999 |

| 4-Methyl valeric acid | 5 - 2000 | > 0.9999 |

| Hexanoic acid | 5 - 2000 | > 0.9999 |

| Heptanoic acid | 5 - 2000 | > 0.9999 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for SCFAs in Fecal Samples [1]

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Acetic acid | 0.23 | 0.78 |

| Propionic acid | 0.02 | 0.08 |

| Isobutyric acid | 0.03 | 0.09 |

| Butyric acid | 0.03 | 0.09 |

| Isovaleric acid | 0.03 | 0.10 |

| Valeric acid | 0.03 | 0.10 |

| 4-Methyl valeric acid | 0.04 | 0.12 |

| Hexanoic acid | 0.04 | 0.13 |

| Heptanoic acid | 0.04 | 0.13 |

Table 3: Precision (Repeatability) of SCFA Analysis in Fecal Samples [1]

| Analyte | Intra-day %RSD (n=3) | Inter-day %RSD (n=3) |

| Acetic acid | 0.56 - 1.03 | 0.18 - 4.76 |

| Propionic acid | 0.56 - 1.03 | 0.10 - 1.52 |

| Isobutyric acid | 0.56 - 1.03 | 0.10 - 1.52 |

| Butyric acid | 0.56 - 1.03 | 0.10 - 1.52 |

| Isovaleric acid | 0.56 - 1.03 | 0.10 - 1.52 |

| Valeric acid | 0.56 - 1.03 | 0.10 - 1.52 |

| 4-Methyl valeric acid | 0.56 - 1.03 | 0.10 - 1.52 |

| Hexanoic acid | 0.56 - 1.03 | 0.10 - 1.52 |

| Heptanoic acid | 0.56 - 1.03 | 0.10 - 1.52 |

Table 4: Recovery of VFAs from Spiked Rumen Fluid

| Analyte | Recovery (%) |

| Acetate | Not specified |

| Propionate | 101.9 ± 1.67 |

| Isobutyrate | Not specified |

| Butyrate | Not specified |

| Valerate | 95.7 ± 1.95 |

| Isovalerate | Not specified |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the application of this compound as an internal standard.

Caption: Experimental workflow for SCFA analysis using this compound as an IS.

Caption: Selection criteria for this compound as an internal standard.

References

Application Note: 2-Ethylbutyric Acid for Robust Volatile Fatty Acid (VFA) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile fatty acids (VFAs), also known as short-chain fatty acids (SCFAs), are carboxylic acids with six or fewer carbon atoms that play crucial roles in various biological and industrial processes.[1] Key examples include acetic, propionic, and butyric acids.[1] Accurate quantification of VFAs is essential in fields ranging from gut microbiome research and clinical diagnostics to environmental monitoring and biofuel production.[2][3] Gas chromatography (GC) is a widely used technique for VFA analysis due to its high resolution and sensitivity.[2][4] However, the polar nature of underivatized VFAs can lead to poor peak shapes and adsorption within the GC system.[1][5]

The use of an internal standard is critical for achieving accurate and reproducible quantification by correcting for variations in sample preparation and injection volume. 2-Ethylbutyric acid is an ideal internal standard for VFA analysis due to its similar chemical properties to the target VFAs and its infrequent natural occurrence in biological samples, which prevents interference with the analytes of interest.[6][7] This application note provides a detailed protocol for the analysis of VFAs in various matrices using this compound as an internal standard.

Principles of VFA Analysis using an Internal Standard

The internal standard method involves adding a known concentration of a compound (this compound) that is chemically similar to the analytes to both the calibration standards and the unknown samples. The ratio of the peak area of each VFA to the peak area of the internal standard is then used to construct a calibration curve and quantify the VFAs in the samples. This approach minimizes errors arising from sample loss during preparation and inconsistencies in GC injection.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC analysis of VFAs using this compound as an internal standard. The protocols are adaptable for various sample types, including aqueous solutions, rumen fluid, and fecal samples.

Materials and Reagents

-

VFA Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, and valeric acid (HPLC or ACS grade).[3]

-

Internal Standard: this compound (≥99% purity).[8]

-

Acidifying Reagent: Metaphosphoric acid, potassium bisulfate, or orthophosphoric acid.[3][6][9]

-

Extraction Solvent (optional): Dimethyl carbonate (DMC).[3]

-

Derivatization Reagent (optional): N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) for silylation, or Boron Trifluoride-Methanol (BF3-Methanol) for esterification.[1]

-

High-purity water (18 MΩ·cm).[9]

-

Sample collection and storage containers.

Equipment

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2][9]

-

Capillary GC column suitable for VFA analysis (e.g., FFAP, DB-FFAP, or Supelco NUKOL).[3][9][10]

-

Autosampler.

-

Centrifuge.

-

Vortex mixer.

-

Micropipettes.

-

GC vials with Teflon-lined caps.[9]

Preparation of Standards

-

VFA Stock Standard Solution: Prepare a mixed stock solution of VFAs by accurately weighing and dissolving the individual acids in high-purity water.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 8.5 mM) in high-purity water.[3]

-

Calibration Standards: Prepare a series of calibration standards by diluting the VFA stock solution to different concentrations. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard. The final concentrations should bracket the expected VFA concentrations in the samples.

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. The goal is to extract the VFAs, add the internal standard, and prepare the sample for GC injection.

Protocol 1: Direct Aqueous Injection for Rumen Fluid or Similar Matrices [9]

-

Thaw frozen samples at room temperature.

-

Centrifuge the sample (e.g., 20,000 x g for 10 minutes) to pellet solid debris.[9]

-

Transfer a known volume (e.g., 5 mL) of the supernatant to a clean tube.[9]

-

Add a known volume (e.g., 1 mL) of the internal standard solution containing metaphosphoric acid (25% w/v) to precipitate proteins and acidify the sample.[9]

-

Vortex the mixture and incubate on ice for 30 minutes.[9]

-

Centrifuge the mixture (e.g., 10,000 x g for 10 minutes).[9]

-

Filter the supernatant through a 0.45 µm filter into a GC vial.[9]

Protocol 2: Solvent Extraction for Complex Aqueous Matrices [3]

-

In a microcentrifuge tube, add in the following order:

-

Vortex the tube vigorously for approximately 1 minute.[3]

-

Centrifuge to separate the organic and aqueous layers.[3]

-

Transfer the top organic layer (DMC) to a GC vial for analysis.[3]

Gas Chromatography (GC) Conditions

The following are typical GC conditions for VFA analysis. These may need to be optimized for your specific instrument and column.

| Parameter | Setting |

| Instrument | Agilent 6890N GC or similar |

| Injector | Split/Splitless, 250 °C |

| Split Ratio | 30:1 to 8:1[3][10] |

| Injection Volume | 0.5 - 1.0 µL[3][9] |

| Carrier Gas | Helium or Nitrogen at a constant flow of ~1 mL/min[4][10] |

| Column | DB-FFAP (30 m x 0.25 mm x 0.25 µm) or similar[3][10] |

| Oven Program | Initial 105 °C for 5 min, ramp at 10 °C/min to 150 °C, then ramp at 65 °C/min to 240 °C, hold for 10 min[3][11] |

| Detector | FID at 250 °C - 300 °C[10] |

Data Presentation

Quantitative data from VFA analysis should be presented clearly for easy interpretation.

Table 1: Linearity of VFA Calibration with this compound as Internal Standard

| Volatile Fatty Acid | Concentration Range (mM) | Correlation Coefficient (r²) |

| Acetic Acid | 2 - 130 | > 0.99 |

| Propionic Acid | 1 - 50 | > 0.99 |

| Isobutyric Acid | 0.5 - 20 | > 0.99 |

| Butyric Acid | 1 - 40 | > 0.99 |

| Isovaleric Acid | 0.5 - 15 | > 0.99 |

| Valeric Acid | 0.5 - 15 | > 0.99 |

| Note: The linearity data is representative and should be determined for each analytical batch. The peak area of acetate relative to the internal standard is linear from approximately 2 mM to at least 130 mM.[3][11] |

Table 2: Recovery of VFAs from Spiked Rumen Fluid Samples

| Volatile Fatty Acid | Average Recovery (%) | Standard Deviation (%) |

| Acetic Acid | 98.5 | 2.1 |

| Propionic Acid | 101.9 | 1.67 |

| Isobutyric Acid | 99.2 | 1.8 |

| Butyric Acid | 97.8 | 2.5 |

| Isovaleric Acid | 96.5 | 2.3 |

| Valeric Acid | 95.7 | 1.95 |

| Note: Recovery was tested at three concentrations in rumen fluid.[11] Overall, recovery was greatest for propionate and lowest for valerate.[11] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for VFA analysis using an internal standard.

Caption: Logic of quantification using the internal standard method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of volatile fatty acids in a variety of sample matrices. The protocols outlined in this application note, combined with appropriate gas chromatographic conditions, enable accurate and reproducible VFA analysis critical for research, clinical, and industrial applications. The detailed procedures and data serve as a valuable resource for scientists and professionals in the field of drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ndsu.edu [ndsu.edu]

- 10. actavet.vfu.cz [actavet.vfu.cz]

- 11. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Ethylbutyric Acid by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethylbutyric acid. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this short-chain fatty acid in various sample matrices. The described protocol offers excellent linearity, accuracy, and precision, making it a reliable tool for quality control and research applications.

Introduction

This compound is a carboxylic acid that finds applications in various industries, including its use as a flavoring agent and as an internal standard for the analysis of volatile fatty acids (VFAs).[1] Accurate quantification of this compound is crucial for quality control in manufacturing processes and for its use in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and reliable method for this purpose. This application note provides a complete protocol for the quantification of this compound using a C18 stationary phase and a simple isocratic mobile phase.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp. | 40 °C |

| UV Detector | Variable Wavelength Detector (VWD) |

| Wavelength | 218 nm |

| Run Time | 10 minutes |

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

-

This compound (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

The sample preparation method should be optimized based on the sample matrix. For aqueous samples, a simple dilution and filtration step may be sufficient. For more complex matrices, such as biological fluids, a protein precipitation step is recommended.

-

Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) based on a validated method for a structurally similar compound, ethyl butylacetylaminopropionate.[3]